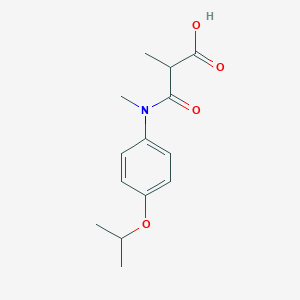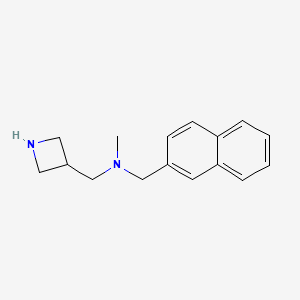![molecular formula C14H18N2O2 B6646258 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide](/img/structure/B6646258.png)
2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide is a chemical compound that has been extensively studied for its various applications in scientific research. It is a potent inhibitor of protein tyrosine kinase (PTK) and has been found to exhibit anticancer activity.
Mécanisme D'action
The mechanism of action of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide involves the inhibition of protein tyrosine kinase (2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide) activity. 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide is an enzyme that plays a crucial role in the growth and proliferation of cancer cells. Inhibition of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide activity can lead to the suppression of cancer cell growth and proliferation. 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide has been found to be a potent inhibitor of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide are related to its inhibition of protein tyrosine kinase (2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide) activity. Inhibition of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide activity can lead to the suppression of cancer cell growth and proliferation. 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide in lab experiments include its potent inhibitory activity against protein tyrosine kinase (2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide) and its potential applications in cancer research. However, the limitations of using this compound include its toxicity and the need for careful handling and disposal.
Orientations Futures
For the research on 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide include the development of more potent and selective inhibitors of protein tyrosine kinase (2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide) activity. The compound can also be studied for its potential applications in the treatment of other diseases such as inflammation and autoimmune disorders. Additionally, the compound can be further studied for its pharmacokinetic and pharmacodynamic properties to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide involves the reaction of N-methylacetamide with 4-methoxy-3,5-dimethylbenzyl chloride in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with cyanogen bromide to obtain the final compound. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anticancer activity by inhibiting the activity of protein tyrosine kinase (2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide). 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide is an enzyme that plays a crucial role in the growth and proliferation of cancer cells. Inhibition of 2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide activity can lead to the suppression of cancer cell growth and proliferation.
Propriétés
IUPAC Name |
2-cyano-N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-7-12(8-11(2)14(10)18-4)9-16(3)13(17)5-6-15/h7-8H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYKKDDFPYCZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CN(C)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide](/img/structure/B6646176.png)
![2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide](/img/structure/B6646186.png)
![N-[2-(2-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B6646189.png)
![2-chloro-N-[2-(4-ethylphenyl)-2-methylpropyl]acetamide](/img/structure/B6646200.png)
![2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B6646206.png)
![N-[2-(3-bromophenyl)-2-methylpropyl]-2-chloroacetamide](/img/structure/B6646215.png)
![2-chloro-N-[2-(2-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B6646222.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-1-methylurea](/img/structure/B6646229.png)
![1-[(5-Chloro-2-fluorophenyl)methyl]-1-methylurea](/img/structure/B6646235.png)
![1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6646240.png)

![N-[(4-fluoro-3-methylphenyl)methyl]-N-methylmorpholine-3-carboxamide](/img/structure/B6646250.png)

![1-(azetidin-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]-N-methylmethanamine](/img/structure/B6646267.png)